
5'-Deoxyuridine
Vue d'ensemble
Description
5’-Deoxyuridine is a compound and a nucleoside. It belongs to a class of compounds known as Pyrimidine 2’-deoxyribonucleosides . It closely resembles the chemical composition of uridine but without the presence of the 2’ hydroxyl group . Variants of deoxyuridine, such as Idoxuridine and Trifluridine, are used as antiviral drugs .
Synthesis Analysis
5’-Deoxyuridine can be synthesized using a novel thymidine phosphorylase from the halotolerant H. elongata (HeTP) . Following enzyme immobilization on microbeads, the biocatalyst was implemented as a packed-bed reactor for the continuous production of halogenated nucleosides .Molecular Structure Analysis
The molecular formula of 5’-Deoxyuridine is C9H12N2O5 . It closely resembles the chemical composition of uridine but without the presence of the 2’ hydroxyl group .Chemical Reactions Analysis
5’-Deoxyuridine can become part of DNA in both prokaryotic and eukaryotic cells through two mechanisms . The first is the removal of an amino group from cytosine to result in uracil and the second is the non-intentional incorporation of pyrimidine where thymine belongs in the DNA, resulting in dUMP .Physical And Chemical Properties Analysis
5’-Deoxyuridine is a white crystalline powder . It is water-soluble . The chemical formula is C9H12N2O5 and the molar mass is 228.202 g/mol .Applications De Recherche Scientifique
Synthesis of Unprotected C-5-Aryl/Heteroaryl-2’-deoxyuridine
- Application Summary: This research focuses on the Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl derivatives at the C5 position of unprotected 2’-deoxyuridine . The study aims to synthesize unnatural nucleosides due to their wide biological potential .
- Methods of Application: The method involves a one-pot Sonogashira - cyclization protocol to obtain substituted furopyrimidine nucleosides under aqueous conditions . The reaction is carried out in aqueous media with a common catalyst system avoiding exotic ligands .
- Results: The expected products were afforded in moderate to good yields .
Monitoring DNA Replication in Fission Yeast
- Application Summary: This study uses 5’-Deoxyuridine, specifically 5-ethynyl-2′-deoxyuridine (EdU), to monitor DNA replication in fission yeast . EdU has some technical advantages over the use of bromodeoxyuridine .
- Methods of Application: Low concentrations of EdU (1 µM) are sufficient to allow detection of incorporation in cells expressing thymidine kinase and human equilibrative nucleoside transporter 1 (hENT1) .
- Results: EdU incorporation is toxic and activates the rad3 -dependent checkpoint, resulting in cell cycle arrest . However, limited DNA synthesis can be readily detected by EdU incorporation using fluorescence microscopy .
Evaluating the Genotoxic and Cytotoxic Effects
- Application Summary: This research evaluates the genotoxic and cytotoxic effects of thymidine analogs, including 5’-Deoxyuridine .
Palladium-catalyzed C–H Olefination
- Application Summary: This research focuses on the palladium-catalyzed oxidative C–H olefinations of uridine, deoxyuridine, uridine monophosphate, and uridine analogues . The study aims to provide an efficient, atom-economic, and environmentally friendly approach to the synthesis of biologically important C5-alkene modified uracil/uridine-containing derivatives and pharmaceutical candidates .
Identification of Skewed X Inactivation Pattern
- Application Summary: This study uses 5-ethynyl-2′-deoxyuridine (EdU) as a novel strategy for identification of the skewed X inactivation pattern in balanced and unbalanced X-rearrangements . The research aims to verify the skewed X inactivation pattern through the incorporation of EdU into cells .
Synthesis of 5-(2-pyrenyl)-2’-deoxyuridine
- Application Summary: This research focuses on the synthesis of 5-(2-pyrenyl)-2’-deoxyuridine as a DNA modification for electron-transfer studies . The study aims to understand the critical role of the position of the chromophore attachment .
Palladium-catalyzed C–H Olefination
- Application Summary: This research focuses on the palladium-catalyzed oxidative C–H olefinations of uridine, deoxyuridine, uridine monophosphate, and uridine analogues . The study aims to provide an efficient, atom-economic, and environmentally friendly approach to the synthesis of biologically important C5-alkene modified uracil/uridine-containing derivatives and pharmaceutical candidates .
Identification of Skewed X Inactivation Pattern
- Application Summary: This study uses 5-ethynyl-2′-deoxyuridine (EdU) as a novel strategy for identification of the skewed X inactivation pattern in balanced and unbalanced X-rearrangements . The research aims to verify the skewed X inactivation pattern through the incorporation of EdU into cells .
Synthesis of 5-(2-pyrenyl)-2’-deoxyuridine
Safety And Hazards
Orientations Futures
The use of 5’-Deoxyuridine and its variants in the field of cancer treatment is an area of active research . For instance, single-stranded DNA (ssDNA) or RNA aptamers could conjugate with highly toxic chemotherapy drugs, toxins, therapeutic RNAs or other molecules as novel aptamer–drug conjugates (ApDCs), which are capable of significantly improving the therapeutic efficacy and reducing the systemic toxicity of drugs .
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-4,6-8,13-14H,1H3,(H,10,12,15)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBAOANSQGKRHF-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332158 | |
| Record name | 5'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Deoxyuridine | |
CAS RN |
15958-99-3 | |
| Record name | 5'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



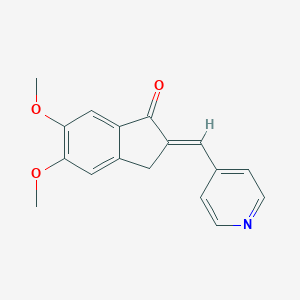
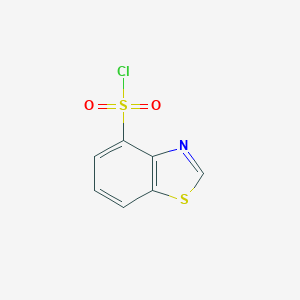

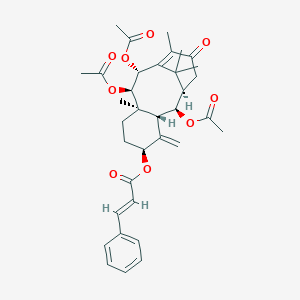
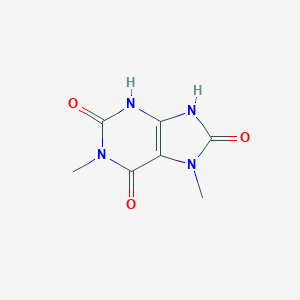
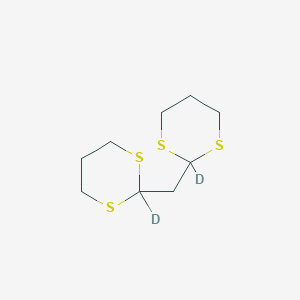


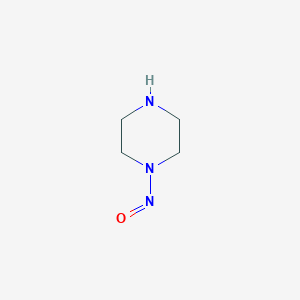
![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)